
Morpholine, 3-(4-oxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 3-(4-oxazolyl)- is a heterocyclic compound that features both a morpholine ring and an oxazole ring. These structures are significant in organic chemistry due to their diverse biological activities and applications in various fields such as pharmaceuticals, industrial chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 3-(4-oxazolyl)- typically involves the cyclization of amino alcohols and carboxylic acids. One common method is the reaction of ethanolamine with aryl nitriles using a ruthenium catalyst under neat conditions . Another approach involves the use of benzoyl azide and alkenes activated by visible light, employing a photocatalyst such as Ru(bPy)3Cl2.6H2O and an additive like H3PO4 .
Industrial Production Methods
Industrial production methods for morpholine derivatives often involve large-scale cyclization reactions. These methods utilize readily available starting materials such as amino alcohols and α-haloacid chlorides, followed by coupling, cyclization, and reduction reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 3-(4-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.
Applications De Recherche Scientifique
Morpholine, 3-(4-oxazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of morpholine, 3-(4-oxazolyl)- involves its interaction with various molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce the production of reactive oxygen species (ROS) in bacterial cells, leading to cell membrane disruption and bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom.
Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in a five-membered ring.
Uniqueness
Morpholine, 3-(4-oxazolyl)- is unique due to the presence of both morpholine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and a broad range of applications in various fields .
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
3-(1,3-oxazol-4-yl)morpholine |
InChI |
InChI=1S/C7H10N2O2/c1-2-10-3-6(8-1)7-4-11-5-9-7/h4-6,8H,1-3H2 |
Clé InChI |
JYUDRSXZLDGJJN-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)C2=COC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


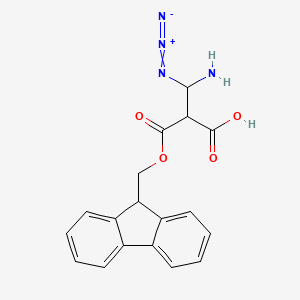
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-ylsulfonyl)aniline](/img/structure/B14799565.png)
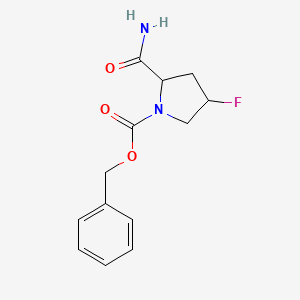
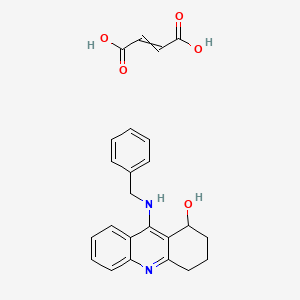
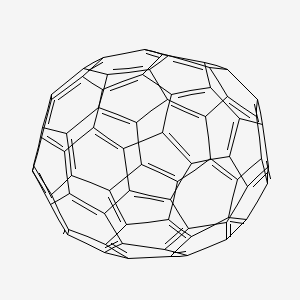
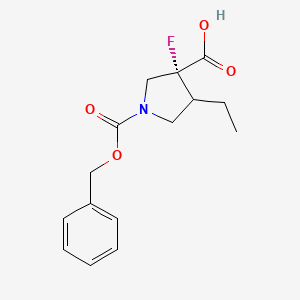
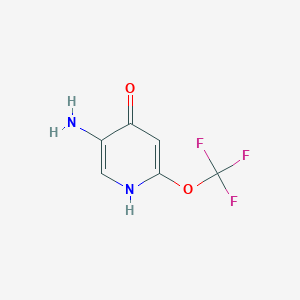
![tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14799607.png)
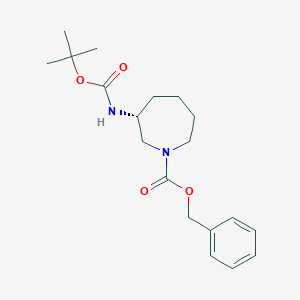
![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)
![2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid](/img/structure/B14799629.png)


